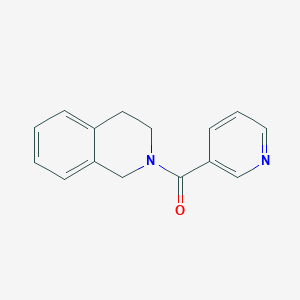

![molecular formula C15H13BrClNO3 B5546903 3-溴-4-[(4-氯苄基)氧基]-5-甲氧基苯甲醛肟](/img/structure/B5546903.png)

3-溴-4-[(4-氯苄基)氧基]-5-甲氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related methoxybenzaldehyde oxime derivatives typically involves multistep chemical reactions, including bromination, methylation, and the formation of oxime groups. A study by Bi (2014) illustrates a process for synthesizing a complex molecule involving an elimination reaction, reduction, and bromination, starting from specific benzaldehyde precursors (Bi, 2014). This method mirrors the synthetic route likely needed for the targeted compound, emphasizing the critical role of halogenation and functional group transformations in its preparation.

Molecular Structure AnalysisThe molecular structure of compounds within this category often features specific arrangements of methoxy and bromo groups, influencing their chemical behavior and interaction patterns. Gomes et al. (2018) describe the crystal structures of several methoxybenzaldehyde oxime derivatives, highlighting varied conformations and hydrogen-bonding patterns that are pivotal in determining the compounds' structural characteristics (Gomes et al., 2018). Such insights are instrumental in understanding the molecular geometry and electronic distribution in "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime."

Chemical Reactions and Properties

This compound's chemical reactivity is significantly influenced by the presence of oxime, methoxy, and halogen groups. The oxime function, in particular, participates in various chemical transformations, including nucleophilic addition and condensation reactions. Studies on similar molecules indicate a susceptibility to undergo rearrangements or react with other chemical entities under specific conditions, leading to a wide range of potential products and derivatives (Hou, 2009).

Physical Properties Analysis

The physical properties of "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime," such as melting point, solubility, and crystal structure, can be inferred from related compounds. For instance, the solubility in various solvents and melting point range are crucial for determining its application in chemical synthesis and material science. The crystallography of similar oxime derivatives provides insights into the solid-state arrangement, which is vital for understanding the compound's stability and reactivity (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime." The oxime group, in particular, imparts specific chemical behaviors, allowing for its participation in various organic reactions. The interplay between the oxime group and the substituted methoxy and halogen atoms contributes to the compound's unique chemical profile, affecting its reactivity and interactions with nucleophiles and electrophiles (Sharutin & Sharutina, 2014).

科学研究应用

新化合物的合成

已经对使用3-溴-4-[(4-氯苄基)氧基]-5-甲氧基苯甲醛肟或类似结构作为中间体或关键成分合成各种新化合物的进行了研究。这些工作旨在探索在药物化学中潜在的生物活性或应用。例如,据报道,已经合成了非肽类小分子拮抗剂苯甲酰胺衍生物,表明了一种创建CCR5拮抗剂的方法,这可能对药物发现产生影响,特别是对艾滋病毒感染等疾病(Bi,2015)。

表征和生物活性

合成化合物的表征包括通过NMR、CNMR和质谱等技术进行详细的结构分析,确保合成过程的准确性和化合物的身份。此外,生物活性测试是评估这些化合物潜在应用的关键步骤。例如,合成的苯甲酰胺衍生物被测试其作为CCR5拮抗剂的作用,CCR5拮抗剂是一种参与炎症反应和艾滋病毒感染途径的受体(Cheng De-ju,2014)。

光催化氧化研究

另一个研究兴趣领域涉及有机化合物的な催化氧化。例如,研究已经探索了苯甲醇及其衍生物到相应醛的光催化氧化,表明了在有机合成和环境应用中使用光催化的潜力(Higashimoto等,2009)。尽管与3-溴-4-[(4-氯苄基)氧基]-5-甲氧基苯甲醛肟没有直接关系,但此类研究突出了对卤代化合物及其转化的更广泛的研究背景。

安全和危害

属性

IUPAC Name |

(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJAYGWGJVISOU-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6898169 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)